3-Chloro-5-ethoxypyridine-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing a reliable heterocyclic core for kinase inhibitor programs often faces batch-to-batch reactivity variations. 3-Chloro-5-ethoxypyridine-4-carbonitrile eliminates this uncertainty with consistent SNAr reactivity and defined physicochemical properties. - Predictable Reactivity: The 3-chloro substituent enables selective nucleophilic displacement for ATP-competitive inhibitor synthesis. - Validated Utility: Serves as a direct precursor for Chk1 inhibitors with a reported IC50 of 20 nM. - Supply Chain Assurance: Qualified at ≥95% purity with full QC documentation, ensuring reproducibility in medchem scale-up and 3,4-pyridyne generation workflows.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 153463-57-1
Cat. No. B170392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-ethoxypyridine-4-carbonitrile
CAS153463-57-1
Synonyms3-chloro-5-ethoxypyridine-4-carbonitrile
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCOC1=CN=CC(=C1C#N)Cl
InChIInChI=1S/C8H7ClN2O/c1-2-12-8-5-11-4-7(9)6(8)3-10/h4-5H,2H2,1H3
InChIKeyKUYZWPHLKDFTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-ethoxypyridine-4-carbonitrile: Identifiers & Compound Class Overview


3-Chloro-5-ethoxypyridine-4-carbonitrile is a heterocyclic pyridine derivative characterized by the simultaneous presence of chloro, ethoxy, and cyano substituents on the pyridine ring [1]. This specific substitution pattern confers distinct electronic and steric properties that are foundational to its utility as a synthetic intermediate. Computed properties, including an XLogP3 of 1.5 and a topological polar surface area of 45.9 Ų, provide a quantitative baseline for understanding its physicochemical behavior compared to analogs [1].

3-Chloro-5-ethoxypyridine-4-carbonitrile: Substitution Risks vs. Analogs


Attempts to substitute 3-chloro-5-ethoxypyridine-4-carbonitrile with structurally similar pyridine derivatives risk significant divergence in reactivity and synthetic outcomes. The unique 3-chloro substitution is critical for enabling selective nucleophilic aromatic substitution (SNAr) reactions, while the 5-ethoxy group modulates ring electron density and steric hindrance [1]. Generic substitutions, such as using 3-chloro-5-methoxypyridine-4-carbonitrile or 5-ethoxynicotinonitrile, will alter both the kinetics of cross-coupling reactions and the regioselectivity of subsequent functionalizations, thereby invalidating established synthetic protocols [1]. Furthermore, the specific combination of these functional groups is essential for the compound's role as a precursor in generating reactive intermediates like 3,4-pyridynes [1].

3-Chloro-5-ethoxypyridine-4-carbonitrile: Quantitative Evidence vs. Analogs


Lipophilicity & Polar Surface Area vs. Analogs

The computed XLogP3 of 3-chloro-5-ethoxypyridine-4-carbonitrile is 1.5 [1]. While direct experimental data for its closest analogs is not uniformly available, this value can be contextualized against the broader class of pyridine carbonitriles. For instance, the presence of the lipophilic chloro substituent in the target compound is expected to increase XLogP by approximately 0.5-0.7 units compared to a non-chlorinated analog like 5-ethoxynicotinonitrile (CAS 211371-96-9), based on known contributions from halogen substituents [2]. Additionally, the Topological Polar Surface Area (TPSA) is 45.9 Ų [1]. The ethoxy group (-OCH2CH3) provides greater lipophilicity and steric bulk compared to a methoxy analog (e.g., 3-chloro-5-methoxypyridine-4-carbonitrile), which would have a lower XLogP and a reduced molecular volume, impacting passive membrane permeability and metabolic stability in drug design contexts.

Medicinal Chemistry Drug Design Physicochemical Properties

SNAr Reactivity: Role of the 3-Chloro Substituent

The 3-chloro substituent on the pyridine ring is the primary site for nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the cyano group at the 4-position and the ring nitrogen. This regioselectivity is crucial for the compound's role as a building block. In contrast, the 5-ethoxy group is a weaker leaving group and would require harsh conditions for substitution, making it largely inert under standard SNAr conditions. The 5-ethoxynicotinonitrile analog lacks the chloro leaving group, drastically reducing its utility in cross-coupling and SNAr reactions [1]. A direct comparison can be made with 3,5-dichloropyridine-4-carbonitrile: while both are SNAr-active, the ethoxy group in the target compound offers a distinct electronic profile that enables sequential, chemoselective derivatization not possible with the bis-chloro analog [1].

Organic Synthesis SNAr Reactions Reactivity Comparison

Key Scaffold for Kinase Inhibitors

3-Chloro-5-ethoxypyridine-4-carbonitrile is explicitly claimed and exemplified in patent literature as a versatile intermediate for the synthesis of pharmaceutically active kinase inhibitors . While a direct IC50 or Ki value for the compound itself is not available (as it is not the active pharmaceutical ingredient), its role is validated by its inclusion in multiple synthetic schemes for preparing compounds with demonstrated activity against kinases such as Chk1 [1], PDHK4 [2], and KIF11 [3]. For instance, derivatives built from this scaffold have shown Chk1 IC50 values as low as 20 nM in microfluidic assays [1]. This level of potency is not achievable with analogs lacking the specific 3-chloro-5-ethoxy-4-carbonitrile substitution pattern, which is critical for optimal binding to the kinase ATP-binding pocket.

Pharmaceutical Intermediates Kinase Inhibitors Oncology

3,4-Pyridyne Generation Potential

The 3-chloro substituent in conjunction with the 4-cyano group makes 3-chloro-5-ethoxypyridine-4-carbonitrile a competent precursor for generating 3,4-pyridyne intermediates under strong base conditions [1]. This allows for regioselective difunctionalization of the pyridine ring, a capability not shared by analogs lacking the chloro substituent at the 3-position, such as 5-ethoxynicotinonitrile. The 5-ethoxy group provides additional stabilization and influences the regioselectivity of nucleophilic attack on the generated aryne, offering a distinct synthetic advantage over simpler 3-chloropyridine-4-carbonitrile derivatives [1].

Reactive Intermediates Synthetic Methodology Mechanistic Studies

Purity Specifications & Quality Control

Commercial suppliers for 3-chloro-5-ethoxypyridine-4-carbonitrile (CAS 153463-57-1) consistently offer a minimum purity specification of 95%, often accompanied by batch-specific quality control data such as NMR, HPLC, or GC traces . This is a critical procurement differentiator compared to less common analogs for which such robust QC documentation is not readily available. For example, the specific chlorinated-ethoxypyridine scaffold is widely stocked by multiple reputable vendors (e.g., Bidepharm, Fluorochem, Alichem), ensuring supply chain redundancy and price competitiveness [1], whereas the non-chlorinated analog 5-ethoxynicotinonitrile may have limited availability and less stringent QC documentation.

Chemical Procurement Quality Control Analytical Chemistry

3-Chloro-5-ethoxypyridine-4-carbonitrile: Key Application Scenarios


Kinase Inhibitor Design and Synthesis

This compound is optimally deployed as a central core for kinase inhibitor libraries. Its 3-chloro group is engineered for SNAr displacement by diverse amine nucleophiles, a key step in generating ATP-competitive inhibitors. The 5-ethoxy group provides a tunable lipophilic handle (XLogP 1.5) that can be leveraged to improve metabolic stability and cellular permeability of the final drug candidates. The validated use of this scaffold in generating Chk1 inhibitors with an IC50 of 20 nM [1] underscores its utility in programs targeting oncology and other kinase-driven pathologies.

3,4-Pyridyne Intermediates for Complex Scaffolds

As a competent precursor for 3,4-pyridyne generation [2], this compound is a strategic choice for synthetic chemists aiming to access highly functionalized pyridine derivatives. The reaction involves treatment with a strong base (e.g., LDA) to form a reactive aryne intermediate, which can be trapped with various nucleophiles or participate in cycloaddition reactions. This methodology enables the rapid assembly of complex molecular architectures that are often found in natural products and advanced pharmaceutical leads.

Late-Stage Functionalization for Process Scale-Up

The well-defined reactivity of the 3-chloro group under mild SNAr conditions makes this compound a reliable intermediate for process scale-up. The consistent minimum purity specification of 95% and availability of robust QC data ensure batch-to-batch reproducibility, a critical requirement for manufacturing active pharmaceutical ingredients (APIs). The compound's balanced physicochemical properties (TPSA 45.9 Ų) also facilitate straightforward purification by standard chromatographic or crystallization techniques.

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